[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” is a chemical compound with the molecular formula C10H9BrO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of “[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol” includes a bromine atom, a propynyl group, and a phenyl ring, which are all connected by oxygen atoms .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.1 . Other physical and chemical properties such as boiling point and density have been predicted to be 345.5±37.0 °C and 1.422±0.06 g/cm3 respectively .Scientific Research Applications
Synthesis and Material Development
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol serves as a pivotal intermediate in the synthesis of complex organic molecules, demonstrating its utility in material science and organic chemistry. For instance, its application in the synthesis of liquid crystal materials showcases its relevance in developing advanced display technologies. The use of microwave-assisted flow reactor technology for the rapid and continuous synthesis of related compounds indicates its potential for scaling up production processes, highlighting its role in industrial applications (Egami et al., 2018).
Chemical Analysis and Methodology
The compound is also instrumental in analytical chemistry, as seen in the synthesis of deuterated versions of herbicidal ingredients. Its transformation into middle aromatic ring-deuterated forms for use as tracers in metabolic and degradation studies of herbicides underscores its importance in environmental chemistry and toxicology. This application is critical for quantifying herbicide residues in crops and foodstuff, ensuring food safety and environmental protection (Zheng-Min Yang & Long Lu, 2010).
Organic Synthesis
In organic synthesis, [5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol is utilized to produce various biologically active compounds and intermediates. Its role in constructing novel molecular frameworks through regio- and chemoselective bromination techniques exemplifies its versatility in synthesizing pharmacologically relevant molecules. Such methodologies facilitate the development of synthetic routes for bromo-substituted cyclopentenones, which are valuable synthons in the production of pharmaceuticals and organic materials (Shirinian et al., 2012).
Photolysis and Radical Studies
The compound's involvement in studies of alkyl radicals containing different beta-leaving groups provides insights into the formation and behavior of olefin cation radicals. This research is pivotal for understanding the mechanisms of photo-induced chemical reactions, contributing to the fields of photochemistry and radical chemistry. The generation and trapping of olefin cation radicals have implications for designing light-driven organic synthesis and photopolymerization processes (Bales et al., 2001).
Future Directions
properties
IUPAC Name |
(5-bromo-2-prop-2-ynoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,12H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMPUCEZUBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.